molecular formula C11H11BrN2O2 B1403518 Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate CAS No. 1363381-02-5

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate

Cat. No. B1403518
M. Wt: 283.12 g/mol
InChI Key: GAAYNEKXOKICGG-UHFFFAOYSA-N
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Description

“Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate” is a chemical compound . It is part of the imidazo[1,2-a]pyridine family, which has been found to have significant biological and therapeutic value . Imidazo[1,2-a]pyridines are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties .


Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines, which includes “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, has been achieved from α-bromoketones and 2-aminopyridine under certain reaction conditions . The process involves a one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazopyridines is promoted by further bromination . This reaction occurs in ethyl acetate and does not require a base .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate has been utilized in the synthesis of a variety of novel compounds. One study reports the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine, highlighting the utility of 3-bromoimidazo[1,2-a]pyridines in creating diverse skeletons (Liu et al., 2019). Another study describes the preparation of ethyl imidazo[1,2-a]pyridin-2-acetates for the synthesis of anti-inflammatory compounds (Abignente et al., 1976).

Anti-Inflammatory and Anti-Cancer Applications

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate derivatives have been investigated for their anti-inflammatory properties. A group of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids synthesized using this compound was tested for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1986). Moreover, imidazo[1,2-a]pyridine derivatives prepared from ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate were evaluated for their ability to inhibit TNF-alpha expression in T cells, showing potential in cancer research (Rether et al., 2008).

Novel Synthesis Methods and Pharmaceutical Research

Research has also focused on the development of novel synthesis methods involving ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate. A study detailed the synthesis of 7,8-dihydrospiro{imidazo[1,2-a]pyridine-7,3'-indoline}-2'-one derivatives, important for the creation of fused spiroheterocyclic derivatives (El-zohry et al., 2008). Another research demonstrated its use in regioselective Pd-Catalyzed Suzuki–Miyaura borylation reactions, contributing to advancements in pharmaceutical industry (Sanghavi et al., 2022).

Safety And Hazards

Exposure to “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate” should be limited. It is advised not to breathe its dust or vapor . It is also recommended to avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place .

Future Directions

Imidazo[1,2-a]pyridine cores, including “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, have increasing importance in the pharmaceutical industry . They are being explored for their wide range of pharmacological activities and are being used in the development of more effective compounds for treating various conditions, including cancer .

properties

IUPAC Name

ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYNEKXOKICGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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